Carbonic anhydrase/AChE-IN-1

Beschreibung

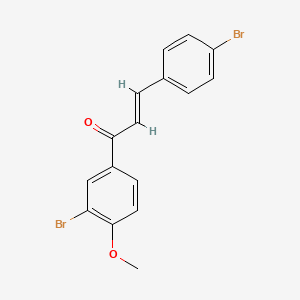

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H12Br2O2 |

|---|---|

Molekulargewicht |

396.07 g/mol |

IUPAC-Name |

(E)-1-(3-bromo-4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H12Br2O2/c1-20-16-9-5-12(10-14(16)18)15(19)8-4-11-2-6-13(17)7-3-11/h2-10H,1H3/b8-4+ |

InChI-Schlüssel |

RHJMWLDPBVMLBR-XBXARRHUSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)Br |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)Br |

Herkunft des Produkts |

United States |

Rationale for Developing Dual Targeting Compounds for Ca and Ache in Enzyme Modulation Research

The development of compounds that can simultaneously target both carbonic anhydrase (CA) and acetylcholinesterase (AChE) is driven by the understanding that complex diseases, such as Alzheimer's disease, are multifactorial in nature. nih.govresearchgate.net Traditional single-target drugs have often fallen short in providing effective treatments for such intricate pathologies. nih.gov

The rationale for this dual-target approach is rooted in the distinct yet interconnected roles these enzymes play in the body. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.netmdpi.com On the other hand, certain isoforms of carbonic anhydrase have also been implicated in the pathophysiology of neurodegenerative diseases. mdpi.comresearchgate.net

By inhibiting both enzymes, a single compound could potentially offer a more comprehensive therapeutic effect. nih.gov This polypharmacological approach is a key strategy in modern drug design, aiming to address multiple aspects of a disease's pathology at once. frontiersin.org The simultaneous modulation of CA and AChE is being explored for its potential to not only manage symptoms but also to possibly modify the course of the disease. frontiersin.org

Historical Context and Evolution of Dual Enzyme Inhibitor Research

Chemical Synthesis of Carbonic Anhydrase/AChE-IN-1

The synthesis of dual CA/AChE inhibitors typically involves a molecular hybridization strategy. heraldopenaccess.us This entails combining two distinct pharmacophores—one responsible for CA inhibition and the other for AChE inhibition—into a single molecular entity, often connected by a carefully chosen linker.

The synthesis of these dual inhibitors relies on combining known inhibitor scaffolds. The most common precursor for the carbonic anhydrase inhibiting portion is a benzenesulfonamide (B165840) moiety. bohrium.comacs.org For the acetylcholinesterase inhibiting part, various precursors are used, including those derived from established drugs like tacrine (B349632), donepezil (B133215), or natural products such as huperzine and coumarin (B35378). heraldopenaccess.usmdpi.comrsc.org

A prevalent synthetic strategy involves a multi-step reaction pathway. For instance, in the creation of pyrazole (B372694) carboxamide derivatives, the synthesis begins with the diazotization of a suitable sulfonamide precursor to form a diazonium salt. nih.gov This intermediate then reacts with malononitrile (B47326) to construct the pyrazole ring, a core component of the final inhibitor. nih.gov

Another common pathway is the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition. nih.gov This method is highly efficient for linking an azido-substituted sulfonamide with a terminal alkyne attached to the AChE-inhibiting scaffold, forming a stable triazole linker. nih.govacs.org

For example, the synthesis of benzenesulfonamides carrying a benzamide (B126) moiety involves designing compounds where sulfonamide and benzamide pharmacophores are integrated. bohrium.com Similarly, the synthesis of novel imidazothiadiazole–chalcone hybrids has been explored, where the structures are confirmed through various analytical techniques. mdpi.com

Here is a generalized reaction scheme representing a common synthetic approach:

Step 1: Functionalization of Scaffolds. A benzenesulfonamide precursor is modified to introduce a reactive group (e.g., an azide (B81097) or an amine). Separately, an AChE inhibitor precursor (e.g., a tacrine or donepezil fragment) is modified to carry a complementary reactive group (e.g., an alkyne or a carboxylic acid).

Step 2: Coupling Reaction. The two functionalized precursors are joined. This can be an amide bond formation, a cycloaddition reaction (like the aforementioned click chemistry), or the formation of a Schiff base followed by reduction. nih.govmdpi.com For instance, pyrazole carbamide derivatives are synthesized by reacting a diazotized sulphonamide derivative with malononitrile. nih.gov

Step 3: Purification. The final hybrid molecule is purified, typically using column chromatography, to isolate the desired dual inhibitor.

Optimizing synthetic pathways is crucial for producing sufficient quantities of inhibitors for research, including structure-activity relationship (SAR) studies and biological testing. mdpi.com Key optimization goals include improving reaction yields, simplifying purification processes, and ensuring the scalability of the synthesis. acs.org

Strategies for optimization include:

Reaction Condition Tuning: Experimenting with different solvents, temperatures, catalysts, and reaction times to maximize the yield and minimize side products. For multi-enzyme cascade reactions, this involves fine-tuning conditions to balance the requirements of each enzymatic step. mdpi.comacs.org

Catalyst Selection: In reactions like click chemistry or cross-coupling, screening different catalysts (e.g., various copper or palladium sources and ligands) can dramatically improve efficiency.

Process Design: For larger research-scale production, moving from batch reactions to continuous flow systems can sometimes offer better control over reaction parameters and lead to higher purity and yield. nih.gov Computational tools and methods like Design of Experiments (DoE) are increasingly used to systematically explore the reaction space and identify optimal conditions more efficiently than traditional one-factor-at-a-time approaches. oup.comresearchgate.net

Systematic Derivatization Approaches for Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. mdpi.comnih.gov For dual CA/AChE inhibitors, this involves systematically modifying the structure and assessing the impact on the inhibition of both target enzymes.

The design of dual inhibitors often begins by "scaffold hopping" or combining established pharmacophores. rsc.orgmdpi.com This involves replacing or merging core chemical structures to create novel molecules with dual activity. mdpi.com

Table 1: Examples of Scaffolds Used in Dual CA/AChE Inhibitor Design

| Inhibitor Type | CA-Inhibiting Scaffold | AChE-Inhibiting Scaffold | Linker Type |

|---|---|---|---|

| Sulfonamide-Tacrine Hybrids nih.govheraldopenaccess.us | Benzenesulfonamide | Tacrine/Acridine | Alkyl chain, Piperazine (B1678402) |

| Sulfonamide-Coumarin Hybrids nih.govmdpi.com | Benzenesulfonamide | Coumarin | Amide, Ureido |

| Chalcone-Based Hybrids rsc.orgmdpi.com | (Varies) | Chalcone, Donepezil fragment | (Fused or linked) |

| Triazole-Linked Hybrids nih.govacs.org | Benzenesulfonamide | Various (Aryl, Alkyl) | 1,2,3-Triazole |

| Imidazole Derivatives rsc.org | (Varies) | Imidazole | Thiourea, Propargylamine |

| Pyrazole Derivatives nih.govrsc.org | Sulfonamide | Pyrazole | Carboxamide |

| Indanone-Based Hybrids rsc.org | (Varies) | Arylidene Indanone | Piperazine |

The strategy is to merge a known CA inhibitor, often a sulfonamide, with a molecule known to interact with AChE. nih.gov For instance, researchers have successfully combined the scaffolds of the cholinesterase inhibitor huprine Y with the antioxidant capsaicin (B1668287) to create potent dual inhibitors. acs.org Similarly, fragments of donepezil have been linked to other moieties to confer dual-binding capabilities. mdpi.com Natural products like steroidal alkaloids also serve as starting precursors for chemical derivatization to explore AChE inhibitory activity. researchgate.net

Once a promising hybrid scaffold is identified, medicinal chemists perform fine-tuning by altering substituents and their positions on the molecule. nih.govacs.org

Key modifications and their observed effects include:

Linker Length and Composition: The chain connecting the CA and AChE pharmacophores is critical. Varying its length and flexibility (e.g., using rigid piperazine vs. a flexible alkyl chain) can optimize the positioning of each pharmacophore in its respective enzyme's active site. acs.org The length of a carbon chain linker has been shown to highly influence HDAC inhibition in other dual-inhibitor contexts. nih.gov

Substitution on Aromatic Rings: Adding electron-donating or electron-withdrawing groups to the benzenesulfonamide ring or the AChE-inhibiting moiety can affect binding affinity. acs.org For example, in a series of pyrazolophthalazine tacrines, phenyl-substituted compounds outperformed alkyl-substituted ones, and the position of substituents on the phenyl ring (ortho, meta, or para) significantly impacted potency. mdpi.com

Positional Isomerism: The attachment point of the linker on each scaffold is crucial. For coumarin-based inhibitors, substitution at the 7-position was found to be suboptimal for MAO-B inhibition (another related target), whereas 3-substituted coumarins were more active. mdpi.com Similarly, for some pyrazolopyrimidines, small changes in the arrangement of nitrogen atoms in a ring can dramatically alter target selectivity. nih.gov

Introduction of Specific Groups: Incorporating specific functional groups can introduce new interactions. For example, a hydroxyl group can act as a hydrogen bond donor, while a basic amine can form salt bridges. In some series, replacing a methyl group with a larger phenyl group drastically decreased activity and solubility. mdpi.com

These systematic modifications allow for the development of a detailed SAR, guiding the design of more potent and selective dual inhibitors. nih.gov

Characterization Techniques for Confirming Chemical Structure in Research Synthesis

After synthesis, the chemical structure and purity of the newly created compounds must be unambiguously confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose. bohrium.comacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the precise structure of organic molecules. mdpi.comrsc.org They provide detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of each nucleus. For example, in the synthesis of chalcone hybrids, the disappearance of an aldehyde proton peak and the appearance of new doublet peaks with specific coupling constants in the ¹H NMR spectrum confirm the formation of the target trans-alkene structure. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. bohrium.comacs.org This technique is crucial for confirming that the synthesized molecule has the correct atomic composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups (e.g., C=O carbonyls, N-H amines, S=O sulfonyls) based on their characteristic vibrational frequencies. acs.orgmdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, serving as a final check on purity and confirming the empirical formula. mdpi.com

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming stereochemistry and conformational details. researchgate.net This technique has been used to elucidate the structure of novel hydrazone derivatives. researchgate.net

By employing this suite of analytical methods, researchers can confidently verify the structure and purity of synthesized dual inhibitors before proceeding with biological evaluation. nih.govresearchgate.nettandfonline.com

Molecular Mechanism of Dual Enzyme Inhibition by Carbonic Anhydrase/ache in 1

Elucidation of Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases are metalloenzymes that require a zinc ion (Zn²⁺) for their catalytic activity, which involves the reversible hydration of carbon dioxide to bicarbonate. nih.gov The inhibition of these enzymes by Carbonic anhydrase/AChE-IN-1, a non-sulfonamide chalcone (B49325) derivative, involves a multi-faceted interaction with the enzyme's active site. Unlike classical sulfonamide inhibitors that directly chelate the zinc ion, chalcones and other non-classical inhibitors can employ different mechanisms. nih.govtandfonline.com

The active site of carbonic anhydrase is a cone-shaped cavity with a Zn²⁺ ion at its base, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.gov This zinc-bound hydroxide is the key nucleophile in the catalytic cycle. tandfonline.com Inhibitors like Carbonic anhydrase/AChE-IN-1 are designed to interfere with this catalytic machinery.

Molecular docking studies on organohalogen chalcones, the class to which Carbonic anhydrase/AChE-IN-1 belongs, reveal that their mode of binding can disrupt the normal catalytic environment. researchgate.net While some non-sulfonamide inhibitors, such as phenols or certain carboxylic acids, inhibit the enzyme by anchoring to the zinc-coordinated water/hydroxide ion, others may interact directly with the zinc ion. nih.govtandfonline.com For chalcone derivatives, key interactions often involve their carbonyl groups and substituted phenyl rings forming hydrogen bonds and hydrophobic interactions with amino acid residues within the active site, such as Thr199 and Pro201. researchgate.netresearchgate.net These interactions position the inhibitor in a way that sterically hinders the substrate's access to the catalytic zinc ion or displaces the essential water/hydroxide molecule, thereby inhibiting the enzyme.

Certain classes of non-classical inhibitors, such as coumarins, have been shown to inhibit carbonic anhydrase by a mechanism that does not involve direct interaction with the zinc ion or its coordinated water molecule. tandfonline.com Instead, they bind at the entrance of the active site cavity, physically blocking the passage of carbon dioxide substrate to the catalytic center. nih.govtandfonline.com This mechanism is known as active site occlusion.

Given the chalcone structure of Carbonic anhydrase/AChE-IN-1, it is plausible that it could exert a similar occlusive effect. Its bulky aromatic rings could effectively plug the entrance to the 15 Å deep active site cone, preventing substrate binding. This type of inhibition can also be considered a form of allosteric modulation, as the binding event at the rim of the active site gorge influences the catalytic activity at the zinc center, albeit through steric hindrance rather than conformational change of the catalytic residues themselves. embopress.org

The catalytic cycle of carbonic anhydrase involves two main steps. The first is the nucleophilic attack of the zinc-bound hydroxide on carbon dioxide. The second, and often rate-limiting, step is the regeneration of the hydroxide ion by the transfer of a proton from a zinc-bound water molecule to the bulk solvent. nih.gov This proton transfer is facilitated by a "proton shuttle" residue, typically Histidine 64 (His64), located near the rim of the active site. nih.gov

Inhibitors that bind within the active site can disrupt this crucial proton transfer. By occupying space between the catalytic zinc center and the His64 shuttle residue, Carbonic anhydrase/AChE-IN-1 can interfere with the organized network of water molecules required for efficient proton transport. An alternative mechanism of inhibition targets the proton shuttle His64 directly. nih.gov By interacting with or obstructing access to His64, the inhibitor can effectively trap the enzyme in its inactive, protonated (Zn-H₂O) state, thereby halting the catalytic cycle.

Elucidation of Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase terminates cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). Its active site is located at the bottom of a deep and narrow gorge (~20 Å) and contains two main binding regions: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance. nih.govmdpi.com Chalcone derivatives are frequently identified as dual-binding site inhibitors, interacting with both regions to achieve potent inhibition. mdpi.com

The CAS of acetylcholinesterase contains the catalytic triad (B1167595) (Ser200, His440, and Glu327) responsible for acetylcholine hydrolysis, along with an anionic subsite (containing Trp84) that binds the quaternary ammonium (B1175870) group of the substrate through π-cation interactions. mdpi.com The PAS, located at the mouth of the gorge, is rich in aromatic residues like Trp286, Tyr72, Tyr124, and Tyr341, and serves to trap the substrate before it proceeds to the CAS. researchgate.net

Molecular docking studies indicate that chalcone-based inhibitors like Carbonic anhydrase/AChE-IN-1 span the active site gorge, establishing interactions with both the CAS and PAS. researchgate.net The molecule's structure allows one aromatic ring to form π-π stacking or π-cation interactions with residues in the PAS (e.g., Trp286), while the other aromatic ring and the α,β-unsaturated carbonyl system can extend down the gorge to interact with residues in the CAS (e.g., Trp84, Phe330). nih.govmdpi.com This dual-site binding physically obstructs the gorge, preventing acetylcholine from reaching the catalytic triad.

The dual-site binding of Carbonic anhydrase/AChE-IN-1 has significant implications for the enzyme's kinetics. By binding to the PAS, the inhibitor can allosterically modulate the conformation of the active site, potentially reducing the catalytic efficiency of the triad. nih.gov More directly, occupying the PAS prevents the initial binding and trapping of the acetylcholine substrate, a crucial first step in the hydrolysis process. nih.gov

Simultaneously, the part of the inhibitor molecule that interacts with the CAS directly competes with acetylcholine for binding to the catalytic machinery. Kinetic studies of dual-binding site inhibitors often reveal a mixed-type inhibition pattern. tandfonline.com This indicates that the inhibitor can bind to both the free enzyme (competing with the substrate) and the enzyme-substrate complex, interfering with both substrate binding and the catalytic process itself. This multi-pronged inhibitory action—physically blocking the gorge, competing at the active site, and potentially inducing allosteric changes—explains the high potency of inhibitors like Carbonic anhydrase/AChE-IN-1.

Interactive Data Table: Inhibition Constants (Ki) of Carbonic anhydrase/AChE-IN-1

| Target Enzyme | Ki (nM) |

| Acetylcholinesterase (AChE) | 5.07 ± 0.062 |

| Human Carbonic Anhydrase I (hCA I) | 24.42 ± 2.55 |

| Human Carbonic Anhydrase II (hCA II) | 19.95 ± 0.54 |

Data sourced from Busra Ozturk Aydin, et al. (2024). researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Carbonic Anhydrase/ache in 1

Identification of Key Structural Features for Carbonic Anhydrase Inhibition Potency and Selectivity

The design of potent and selective inhibitors for human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II, relies on understanding the specific interactions within their active sites. mdpi.comfrontiersin.org Although the active sites of hCA I and hCA II are highly similar, subtle differences can be exploited to achieve isoform-specific inhibition. nih.gov

Pharmacophore Modeling for hCA I and hCA II Inhibition

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exhibit biological activity. yok.gov.tr For hCA I and hCA II inhibitors, pharmacophore models typically highlight several key features:

A Zinc-Binding Group (ZBG): The sulfonamide moiety (SO₂NH₂) is the most classical ZBG. In its deprotonated state, it coordinates directly with the catalytic Zn(II) ion in the active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion. openaccessjournals.commdpi.comauctoresonline.org

Hydrogen Bond Donors and Acceptors: Specific hydrogen bonding interactions with amino acid residues in the active site are crucial for stabilizing the inhibitor-enzyme complex. For instance, interactions with the side chains of residues like Gln92, Asn67, and Thr199 are often observed and are critical for anchoring the ligand. mdpi.comfrontiersin.org In hCA II, the hydroxyl group of Thr199 and the side chain of Gln92 are key hydrogen bonding partners. mdpi.comfrontiersin.org

Aromatic and Hydrophobic Regions: The active site contains both hydrophilic and hydrophobic regions. Aromatic rings or hydrophobic chains on the inhibitor can form van der Waals and π-π stacking interactions with hydrophobic residues, contributing significantly to binding affinity. mdpi.comnih.gov The phenyl ring of an inhibitor, for example, can establish aromatic interactions with the zinc-coordinating H94 residue in hCA II. mdpi.com

Impact of Specific Functional Group Modifications on Binding Affinity and Isoform Preference

The modification of functional groups on a core scaffold is a primary strategy for fine-tuning the binding affinity and achieving selectivity among CA isoforms. frontiersin.orgresearchgate.net This "tail approach" involves attaching various chemical moieties to a primary scaffold (like benzenesulfonamide) to create additional interactions with regions extending from the catalytic center. bohrium.com

Key findings on functional group modifications include:

Charged vs. Neutral Groups: The introduction of charged groups can have a significant and isoform-dependent impact. For example, a positively charged amino group in the para position of a benzenesulfonamide (B165840) inhibitor is less tolerated in the active site of hCA I compared to hCA II. nih.gov Conversely, neutralizing charged groups through amidation or esterification generally increases binding affinity for both isoforms. nih.gov

Hydrophobic and Bulky Groups: Adding bulky hydrophobic groups can enhance interactions with hydrophobic pockets within the active site. auctoresonline.org However, the size and nature of these groups must be carefully selected to match the specific topology of the target isoform's active site to achieve selectivity.

Substituents on Ring Systems: For inhibitors based on scaffolds like indole (B1671886), substitutions at different positions can dramatically alter isoform selectivity. For instance, an ethyl group at the 1-position of an indole ring combined with a chlorine atom at the 5-position can yield high inhibitory power and selectivity for hCA II. auctoresonline.org In contrast, a 1-benzyl substitution may increase activity against tumor-associated isoforms hCA IX and hCA XII while reducing selectivity for hCA II. auctoresonline.org

The inhibitory profile of Carbonic anhydrase/AChE-IN-1 highlights its potent interaction with both hCA I and hCA II.

Table 1: Inhibitory Activity of Carbonic anhydrase/AChE-IN-1

| Target Enzyme | Inhibition Constant (Ki) |

|---|---|

| Human Carbonic Anhydrase I (hCA I) | 24.42 nM |

| Human Carbonic Anhydrase II (hCA II) | 19.95 nM |

| Acetylcholinesterase (AChE) | 5.07 nM |

Data sourced from MedchemExpress. medchemexpress.com

Identification of Key Structural Features for Acetylcholinesterase Inhibition Potency

Acetylcholinesterase (AChE) inhibitors are crucial for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). acs.orgmdpi.com The AChE active site is a deep and narrow gorge, approximately 20 Å long, containing two main sites for inhibitor binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. nih.gov

Pharmacophore Modeling for AChE Inhibition

Pharmacophore models for AChE inhibitors are designed to map the key interactions within the enzyme's active site gorge. nih.govtandfonline.com Essential features often include:

A Cationic or Positively Ionizable Group: This feature is designed to interact with the anionic residues, such as Trp86, in the CAS or PAS. nih.gov

Hydrogen Bond Acceptors/Donors: These groups form hydrogen bonds with key residues in the catalytic triad (B1167595) (Ser203, Glu334, His447) or other residues along the gorge, such as Tyr121 and Asp72. nih.gov

Hydrophobic/Aromatic Centers: Multiple hydrophobic and aromatic regions are necessary to establish π-π stacking and hydrophobic interactions with the numerous aromatic residues that line the gorge, including Trp86, Tyr124, Trp286, Tyr337, and Phe338. nih.govnih.gov

Esteratic Site-Interacting Moiety: For certain classes of inhibitors like carbamates, a group that can acylate the serine residue in the catalytic triad is a key pharmacophoric element. tandfonline.com

Influence of Substituent Nature on AChE Active Site Interactions

The nature and position of substituents on an inhibitor's scaffold are determinant factors for its potency and its mode of interaction with the AChE active site.

Dual Site Binding: Many potent AChE inhibitors are designed to simultaneously interact with both the CAS and the PAS. nih.gov This is often achieved with a linker of appropriate length connecting two distinct pharmacophoric moieties. For example, a benzyloxy moiety can play a significant role in binding. nih.gov

Hydrophobic Substituents: The presence of hydrophobic groups often enhances biological activity by creating favorable interactions. A π-sigma effect between a substituent and a residue like Phe290 can indicate that a hydrophobic group at that position improves binding. nih.gov

Linker Interactions: The linker connecting different parts of an inhibitor can also form crucial interactions. A hydrogen bond between an NH linker and residues like Tyr121 and Asp72 can be highly beneficial for inhibitory activity. nih.gov

Peripheral Anionic Site (PAS) Interactions: The PAS is a key target for inhibiting the AChE-induced aggregation of amyloid-β peptide. nih.gov Inhibitors can interact with the PAS via π-π stacking with residues like Tyr72 and Trp286. acs.org

Interplay of Structural Features for Dual Enzyme Inhibition Potency and Selectivity

Designing a single molecule to inhibit two distinct enzymes like carbonic anhydrase and acetylcholinesterase requires a sophisticated molecular hybridization approach. researchgate.netresearchgate.net The structure must contain pharmacophoric elements that satisfy the binding requirements of both targets. d-nb.info

Carbonic anhydrase/AChE-IN-1 is part of a series of organohalogen chalcones designed as dual-target inhibitors. medchemexpress.comresearchgate.net The chalcone (B49325) scaffold (1,3-diphenyl-2-propen-1-one) provides a versatile platform for this purpose. One aromatic ring can be substituted with a sulfonamide group, the classic ZBG for carbonic anhydrase inhibition. The rest of the molecule, including the second phenyl ring and the α,β-unsaturated ketone system, can be modified to fit within the deep gorge of the AChE active site.

The success of such a dual inhibitor hinges on the following structural interplay:

Zinc-Binding Group for CA: The molecule must incorporate a functional group capable of strong coordination with the Zn(II) ion in the CA active site. openaccessjournals.com

Aromatic/Hydrophobic Moieties for AChE: The structure needs to be sufficiently large and possess correctly positioned aromatic or hydrophobic regions to engage with the CAS and PAS of the AChE gorge. nih.gov The chalcone's two phenyl rings and flexible linker are well-suited for this role.

The potent, low-nanomolar inhibition constants of Carbonic anhydrase/AChE-IN-1 against both hCA isoforms and AChE demonstrate that its chalcone-based structure successfully integrates the distinct structural features required for high-affinity binding to these two different enzyme classes. medchemexpress.com

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of dual carbonic anhydrase/AChE inhibitors, QSAR studies are instrumental in identifying the key molecular features that govern their inhibitory potency against both enzymes. researchgate.net

Correlating Physicochemical and Quantum Theoretical Descriptors with Biological Activity

The inhibitory activity of dual CA/AChE inhibitors is often correlated with a variety of physicochemical and quantum theoretical descriptors. These descriptors quantify different aspects of the molecular structure, such as size, shape, electronic properties, and hydrophobicity.

Physicochemical Descriptors:

Several studies have demonstrated the importance of physicochemical properties in the activity of these inhibitors. For instance, in a series of bistrifluoromethyl-based hydrazones designed as dual inhibitors, variations in inhibitory constants (Ki) against human carbonic anhydrase I (hCA I), hCA II, and AChE were observed. nih.gov These variations can be rationalized by considering descriptors such as lipophilicity (logP), molar refractivity, and topological indices.

In one study on benzenesulfonamide derivatives, the Balaban index (J), a topological descriptor, showed a strong correlation with carbonic anhydrase inhibitory activity. researchgate.net Similarly, for a series of 1,2,3-triazole derivatives, structure-activity relationship (SAR) analysis revealed that hydrophobicity, steric bulk, and aromaticity significantly influenced enzyme affinity for both hCA II and AChE. nih.gov

Quantum Theoretical Descriptors:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are crucial for enzyme-inhibitor interactions. researchgate.netnih.gov Descriptors derived from these calculations include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the HOMO-LUMO energy gap, dipole moment, and atomic charges. researchgate.net

For example, in a study of pyrazoline derivatives as carbonic anhydrase inhibitors, quantum descriptors calculated by the DFT/B3LYP method were used to build a QSAR model. researchgate.net The resulting equation indicated that descriptors related to 3D autocorrelation and RDF (Radial Distribution Function) were significant in predicting the inhibitory activity (pIC50). researchgate.net Another study on sulfonamide inhibitors of carbonic anhydrase utilized molecular orbital indices computed by the CNDO/2 method to establish electronic structure-inhibitory activity relationships. researchgate.net

The following table summarizes the key descriptors and their general influence on the activity of dual CA/AChE inhibitors based on various studies.

| Descriptor Type | Descriptor Example | General Influence on Activity |

| Physicochemical | Lipophilicity (logP) | Can enhance cell membrane permeability and binding to hydrophobic pockets in the active site. |

| Molar Refractivity | Related to the volume of the molecule and its polarizability, influencing binding affinity. | |

| Topological Indices (e.g., Balaban index) | Encodes information about the connectivity and branching of the molecule, which can be crucial for fitting into the enzyme's active site. | |

| Quantum Theoretical | EHOMO | Higher values may indicate a greater ease of donating electrons, potentially enhancing interactions with electron-accepting residues in the enzyme. |

| ELUMO | Lower values suggest a greater ability to accept electrons, which can be important for certain binding interactions. | |

| Dipole Moment | Influences long-range electrostatic interactions between the inhibitor and the enzyme. | |

| Atomic Charges | Determine the electrostatic potential and the likelihood of forming hydrogen bonds or other electrostatic interactions with specific amino acid residues. |

Predictive Modeling for Novel Analogues

A primary application of QSAR is the development of predictive models that can estimate the biological activity of novel, untested compounds. x-mol.com These models are typically developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and random forests (RF). biorxiv.org

A robust QSAR model is characterized by high statistical quality, indicated by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set. researchgate.net For instance, a 3D-QSAR model developed for a series of acetylcholinesterase inhibitors achieved a high correlation (R² = 0.938) and predictive ability (Q² = 0.925). researchgate.net Similarly, a QSAR model for pyrazoline derivatives as carbonic anhydrase inhibitors showed good predictive power with an R²test of 0.9222. researchgate.net

These predictive models are invaluable in the drug discovery process. They allow for the virtual screening of large compound libraries to identify potential hits with desired dual inhibitory activity. nih.gov By predicting the activity of novel analogues before their synthesis, QSAR models help to prioritize the most promising candidates for further experimental investigation, thereby saving time and resources.

For example, a study on new N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors utilized a 2D-QSAR study to guide the synthesis of new derivatives. tandfonline.comnih.gov The developed models can highlight the structural modifications that are likely to enhance the inhibitory potency against both carbonic anhydrase and AChE.

The general workflow for predictive modeling of novel dual CA/AChE inhibitors involves:

Data Set Preparation: Assembling a series of compounds with known inhibitory activities against both enzymes.

Descriptor Calculation: Computing a wide range of physicochemical and quantum theoretical descriptors for each compound.

Model Building: Using statistical methods to develop a QSAR equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques.

Prediction: Using the validated model to predict the activity of new, unsynthesized analogues.

The following table presents hypothetical data to illustrate the output of a predictive QSAR model for a series of dual inhibitors.

| Compound | Experimental pIC50 (hCA II) | Predicted pIC50 (hCA II) | Experimental pIC50 (AChE) | Predicted pIC50 (AChE) |

| Analogue 1 | 7.5 | 7.4 | 6.8 | 6.9 |

| Analogue 2 | 8.1 | 8.0 | 7.2 | 7.1 |

| Analogue 3 | 6.9 | 7.0 | 6.5 | 6.6 |

| Analogue 4 | 7.8 | 7.7 | 7.0 | 7.0 |

| Analogue 5 | 8.3 | 8.2 | 7.5 | 7.4 |

Computational Modeling and in Silico Approaches for Carbonic Anhydrase/ache in 1 Research

Molecular Docking Simulations for Ligand-Enzyme Interaction Prediction

Molecular docking is a important computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. This technique is instrumental in understanding the binding modes and estimating the binding affinities of inhibitors like Carbonic anhydrase/AChE-IN-1.

Prediction of Binding Poses and Affinities with Human Carbonic Anhydrase Isoforms

Molecular docking studies have been pivotal in elucidating the interactions between inhibitors and various human carbonic anhydrase (hCA) isoforms. These simulations predict how a ligand, such as Carbonic anhydrase/AChE-IN-1, fits into the active site of different hCA isoforms. The active site of hCAs is characterized by a conical cavity with a zinc ion (Zn²⁺) at its base, which is crucial for the enzyme's catalytic activity. nih.gov

Docking studies reveal that the sulfonamide moiety of many inhibitors directly coordinates with the catalytic Zn²⁺ ion, a key interaction for potent inhibition. nih.gov The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), can be predicted for different isoforms. For instance, Carbonic anhydrase/AChE-IN-1 has demonstrated inhibitory activity against hCA I and hCA II with Ki values of 24.42 nM and 19.95 nM, respectively. medchemexpress.com

The binding of inhibitors is further stabilized by a network of hydrogen bonds and hydrophobic interactions with amino acid residues within the active site. For example, in hCA I, key interactions often involve residues that are part of the hydrophilic and hydrophobic halves of the active site. researchgate.net The differences in the amino acid composition of the active sites among various hCA isoforms (e.g., hCA I, II, IX, and XII) lead to differential binding affinities and selectivities of inhibitors. mdpi.comrsc.org Computational models help in rationalizing these differences, for instance, by highlighting the role of specific residues in achieving isoform selectivity. acs.org

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

|---|---|---|---|

| Carbonic anhydrase/AChE-IN-1 | 24.42 | 19.95 | 5.07 |

Prediction of Binding Poses and Affinities with Acetylcholinesterase

Similar to carbonic anhydrases, molecular docking is employed to predict the binding of Carbonic anhydrase/AChE-IN-1 to acetylcholinesterase (AChE). AChE possesses a deep and narrow active site gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Docking simulations help to understand how dual-action inhibitors can interact with both of these sites.

For Carbonic anhydrase/AChE-IN-1, which has a reported Ki value of 5.07 nM for AChE, docking studies can reveal the specific amino acid residues it interacts with. medchemexpress.com These interactions often involve π-π stacking with aromatic residues like tryptophan and hydrogen bonding with other key residues within the active site gorge. mdpi.com By predicting the binding pose, researchers can understand the structural basis for the compound's potent AChE inhibition.

Validation of Molecular Docking Protocols Against Experimental Data

The reliability of molecular docking simulations is contingent upon the validation of the docking protocol. A common validation method is to re-dock a co-crystallized ligand into the active site of its corresponding protein. A successful protocol is one that can accurately reproduce the experimentally observed binding pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov

For hCA isoforms, docking protocols are often validated using known inhibitors like acetazolamide (B1664987). researchgate.net The ability of the docking software to replicate the known binding mode of these standard inhibitors provides confidence in the predictions made for novel compounds like Carbonic anhydrase/AChE-IN-1. nih.govresearchgate.net Similarly, for AChE, protocols are validated using well-characterized inhibitors. This validation step is crucial to ensure that the predicted binding poses and affinities are reliable and can be used to guide further drug design efforts. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms over time, providing insights into the conformational changes, flexibility, and stability of the ligand-protein complex.

Ligand-Induced Conformational Changes in Enzyme Active Sites

MD simulations can reveal how the binding of an inhibitor like Carbonic anhydrase/AChE-IN-1 can induce conformational changes in the active sites of hCA and AChE. For instance, in hCA II, the binding of ligands can influence the dynamics of flexible loops near the active site. nih.gov These simulations can show how the enzyme structure adapts to the presence of the inhibitor, which can be crucial for understanding the mechanism of inhibition. tandfonline.com The analysis of root-mean-square fluctuations (RMSF) of protein residues during the simulation can identify regions of the enzyme that become more or less flexible upon ligand binding. nih.gov

Influence of Metal Ion Models (e.g., Zn2+) on Active Site Stability in Simulations

The active site of carbonic anhydrase (CA) contains a crucial zinc ion (Zn2+) essential for its catalytic activity. chim.itnih.gov The accurate computational modeling of this metal ion and its coordination environment is critical for the stability and reliability of molecular simulations. The catalytic Zn2+ ion acts as a Lewis acid, lowering the pKa of a coordinated water molecule to facilitate the nucleophilic attack on carbon dioxide. nih.gov This ion is typically coordinated tetrahedrally by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.govnih.gov

Studies have shown that the geometry of metal ion coordination directly influences the catalytic efficacy of the enzyme. nih.gov Comparative studies on native zinc-bound CA II and non-native metal-substituted versions reveal that different metal ions adopt distinct coordination geometries (e.g., tetrahedral for Zn2+, octahedral for Ni2+, and trigonal bipyramidal for Cu2+), which directly modulates catalytic function. nih.gov Furthermore, these metal ions exert long-range electrostatic effects that restructure the water network within the active site, an aspect crucial for the proton transfer steps in the catalytic cycle. nih.gov

In the context of molecular dynamics (MD) simulations for inhibitor binding studies, the choice of the Zn2+ ion model significantly impacts the stability of the metal-binding site. mdpi.com The sulfonamide group of many inhibitors is designed to coordinate directly with this Zn2+ ion. nih.gov Therefore, an improper or unstable metal ion model can lead to inaccurate predictions of binding poses and affinities. Systematic evaluations are often performed to assess how different Zn2+ models influence the stability of these crucial metal-ligand interactions during simulations, ensuring the computational results are robust and predictive. mdpi.com

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the intricate electronic details of enzyme-inhibitor systems that classical molecular mechanics force fields cannot capture.

Density Functional Theory (DFT) is a powerful method for elucidating the electronic structure of molecules like Carbonic anhydrase/AChE-IN-1. researchgate.nettandfonline.com By solving approximations of the Schrödinger equation, DFT can calculate the electron density distribution, molecular orbital energies, and other electronic properties. For instance, studies on related dual inhibitors have employed DFT methods like B3LYP with basis sets such as 6-311++G** to investigate reaction mechanisms at the electronic level. researchgate.net These calculations provide a detailed understanding of how the inhibitor interacts with the active site residues and the catalytic Zn2+ ion, revealing the nature of the chemical bonds and non-covalent interactions that determine the binding affinity and specificity. researchgate.nettandfonline.com The analysis of the electronic structure is fundamental to understanding the inhibitor's mode of action and for the rational design of new, improved analogues.

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics in chemistry that explains the reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgchemistryviews.org In the context of Carbonic anhydrase/AChE-IN-1 and related inhibitors, FMO analysis performed via DFT calculations helps to predict their chemical reactivity and stability. tandfonline.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. chemistryviews.org The energy gap between the HOMO and LUMO (E_gap) is a critical reactivity descriptor:

A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. tandfonline.com

A large HOMO-LUMO gap implies greater molecular stability and lower reactivity. tandfonline.com

This analysis is crucial for understanding how an inhibitor might interact with its biological target and its potential for off-target reactions or metabolic transformation.

Table 1: Relationship between Frontier Orbital Energy Gap and Molecular Properties

| HOMO-LUMO Energy Gap | Implied Molecular Property |

| Small | High Reactivity, Low Kinetic Stability |

| Large | Low Reactivity, High Kinetic Stability |

In Silico Screening and Library Design for Novel Dual Inhibitors

In silico screening is a computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as carbonic anhydrase or acetylcholinesterase. mdpi.combrandonu.ca This approach significantly accelerates the initial phase of drug discovery by prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.

The process often begins with molecular docking, where software predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. brandonu.camdpi.com For example, in the development of novel dual inhibitors, libraries of compounds, such as chalcones, coumarin-dihydropyridines, or imidazothiadiazole–chalcone (B49325) hybrids, are computationally "docked" into the active sites of both hCA and AChE. mdpi.comresearchgate.net The binding energies and interaction patterns are then calculated to rank the compounds. brandonu.ca Those with the most favorable predicted binding are identified as "hits." mdpi.com This methodology has successfully identified novel dual inhibitors with potent, nanomolar-range inhibitory activities against both target enzymes. mdpi.comnih.gov

Table 2: Examples of Novel Dual-Target Inhibitors Identified Through In Silico-Aided Design

| Compound Series | Target Enzymes | Potency Range (Ki or IC50) | Reference |

| Imidazothiadiazole–chalcone hybrids | AChE, BChE, hCA I, hCA II | 1.01–11.35 nM (Cholinesterases); 36.08–81.24 nM (Carbonic Anhydrases) | mdpi.com |

| Nicotinic hydrazide derivatives | AChE, BChE, hCA I, hCA II | 21.45–61.37 nM (AChE); 7.12–45.12 nM (CAs) | nih.gov |

| Organohalogen chalcones (incl. CA/AChE-IN-1) | AChE, hCA I, hCA II | 5.07 nM (AChE); 19.95–24.42 nM (CAs) | medchemexpress.com |

Free Energy Perturbation and Binding Energy Calculations (e.g., MM-PBSA)

While molecular docking provides a rapid assessment of potential inhibitors, more rigorous methods are needed to accurately predict binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular "end-state" approaches for estimating the free energy of binding from molecular dynamics simulations. nih.govnih.gov These methods are more computationally demanding than docking but more efficient than strict alchemical perturbation methods like Free Energy Perturbation (FEP). nih.gov

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energies of the protein-ligand complex with continuum solvation models. pkusz.edu.cn The calculation involves taking snapshots from an MD simulation trajectory and computing the average interaction energies for the receptor, ligand, and complex in both the gas phase and solution. nih.govpkusz.edu.cn

The accuracy of MM/PBSA can be sensitive to several parameters, including the choice of atomic charges, the internal dielectric constant used, and the extent of conformational sampling. nih.govpkusz.edu.cn For instance, one study on CA inhibitors found that using ESP charges calculated with the B3LYP-D3(BJ) level of theory yielded a strong correlation (R² = 0.77) with experimental binding affinities. nih.gov Despite their approximations, such as typically neglecting conformational entropy, MM/PBSA and MM/GBSA are widely used to refine docking results, rank compounds, and provide qualitative insights into the energetic contributions of key residues to ligand binding. nih.govacs.org

Preclinical Research Implications and Potential Therapeutic Avenues for Dual Ca/ache Inhibitors Excluding Human Clinical Trials

Research into Carbonic Anhydrase/AChE-IN-1's Role in Neurological Disorder Models

The dual inhibition of AChE and specific CA isoforms by a single molecule is a rational approach for complex neurological diseases where cholinergic pathways and pH homeostasis are dysregulated.

While no specific studies have been conducted on Carbonic anhydrase/AChE-IN-1 in neuropathic pain models, its inhibitory profile against hCA II suggests a strong therapeutic rationale. Recent advances have identified carbonic anhydrase inhibition as a novel strategy for designing agents against neuropathic pain. nih.gov The mechanism is linked to the negative influence of peripheral nerve injury on spinal γ-aminobutyric acid (GABA)-ergic networks. nih.gov CA inhibitors (CAIs) can reduce the bicarbonate-dependent depolarization of GABA-A receptors, leading to analgesic effects. nih.govresearchgate.net

Notably, novel sulfonamide inhibitors selective for CA II and CA VII have demonstrated significantly improved efficacy in animal models of neuropathic pain compared to older, non-selective inhibitors like acetazolamide (B1664987). nih.gov Furthermore, research has implicated mitochondrial CA isoforms (VA and VB) in the pathogenesis of chemotherapy-induced neuropathic pain, where their inhibition showed therapeutic and protective effects in mouse models. nih.gov Given that Carbonic anhydrase/AChE-IN-1 is a potent inhibitor of hCA II, future preclinical investigations could explore its efficacy in rodent models of neuropathic pain, such as those induced by paclitaxel (B517696) or chronic constriction injury. nih.gov

The potential for Carbonic anhydrase/AChE-IN-1 in cerebral ischemia models is supported by extensive research on the role of CAs in this condition. Ischemic stroke leads to a switch to anaerobic metabolism, causing tissue acidification. nih.govnih.gov Carbonic anhydrases, by catalyzing the formation of protons and bicarbonate, are pivotal in pH regulation. nih.govnih.gov Hypoxic conditions during ischemia can increase the expression of CA isoforms IX and XII. nih.govtandfonline.com

Preclinical studies with other novel CA inhibitors have shown significant promise. In a rat model of focal cerebral ischemia (permanent middle cerebral artery occlusion, pMCAO), repeated administration of specific sulfonamide and coumarin (B35378) CA inhibitors improved neurological scores by 40% and, in one case, showed a trend towards reducing the infarct volume. tandfonline.com In contrast, the standard inhibitor acetazolamide was found to be ineffective in this model. tandfonline.com The protective mechanisms of CAIs in ischemia are thought to involve the maintenance of pH homeostasis, reduction of edema, and regulation of vascular tone, potentially leading to increased cerebral blood flow. nih.gov As Carbonic anhydrase/AChE-IN-1 is a potent inhibitor of cytosolic CAs, its ability to mitigate ischemic damage by controlling acidosis and protecting neurovascular unit cells warrants investigation in established in vivo models of stroke. nih.govdntb.gov.ua

The dual inhibitory action of Carbonic anhydrase/AChE-IN-1 against both AChE and CAs makes it a particularly compelling candidate for Alzheimer's disease (AD) research. Inhibition of AChE is a cornerstone of current symptomatic AD treatment, as it increases the availability of the neurotransmitter acetylcholine (B1216132). plos.orgnih.gov The development of dual inhibitors that also target butyrylcholinesterase (BuChE) is an active area of research, as BuChE activity increases in the AD brain and contributes to acetylcholine hydrolysis. plos.orgnih.govkarger.com

Simultaneously, CA inhibitors have shown neuroprotective effects in preclinical AD models. nih.gov They have been found to protect against mitochondrial dysfunction and cell death induced by amyloid-β (Aβ) oligomers. nih.gov Studies in cellular and animal models of amyloidosis show that CAIs can reduce the overproduction of reactive oxygen species and prevent subsequent caspase activation. nih.gov Furthermore, CAIs may improve the clearance of toxic aggregates by increasing cerebral blood flow. nih.gov The design of multi-target compounds that combine AChE and CA inhibition is therefore a rational strategy. nih.gov Given that Carbonic anhydrase/AChE-IN-1 potently inhibits both AChE and the cytosolic CA isoforms I and II—which are implicated in AD pathology—it represents a prime candidate for evaluation in transgenic mouse models of AD. nih.gov Such studies would aim to assess its impact on both cognitive deficits and the underlying neuropathological hallmarks of the disease.

Research into Carbonic Anhydrase/AChE-IN-1's Potential in Oncology Models

The application of CA inhibitors in oncology is a well-established field of research, focusing primarily on targeting the tumor microenvironment.

The primary targets for CA inhibitors in cancer are the transmembrane, tumor-associated isoforms CA IX and CA XII. dovepress.comnih.govmdpi.com These enzymes are typically overexpressed in a wide range of solid tumors as a result of the hypoxia-inducible factor (HIF) activation cascade. dovepress.comnih.gov Their expression is generally low in normal tissues, making them attractive therapeutic targets. dovepress.com The inhibition of CA IX and CA XII has been shown in preclinical studies to suppress the growth of primary tumors and metastases. dovepress.com

Carbonic anhydrase/AChE-IN-1 is a potent inhibitor of the cytosolic isoforms hCA I and hCA II. medchemexpress.comnih.gov While most anticancer strategies focus on the selective inhibition of CA IX and XII over CA I and II, the profile of Carbonic anhydrase/AChE-IN-1 does not preclude its potential investigation in oncology. Some experimental anticancer sulfonamides have been shown to inhibit CA IX effectively while also inhibiting CA II. nih.gov The crucial step would be to evaluate the inhibitory activity of Carbonic anhydrase/AChE-IN-1 against the tumor-associated isoforms CA IX and CA XII. Should it demonstrate potent inhibition of these targets, its potential could be explored in xenograft models of hypoxic tumors, such as breast or renal cancer. dovepress.com

A hallmark of solid tumors is a dysregulated pH gradient, characterized by an acidic extracellular microenvironment (pHe) and a neutral-to-alkaline intracellular pH (pHi). nih.gov This "reversed" pH gradient promotes tumor progression, invasion, and resistance to therapy. nih.gov The extracellular-facing catalytic domains of CA IX and CA XII play a crucial role in maintaining this gradient by hydrating extracellular CO₂ to produce protons and bicarbonate ions, thereby acidifying the tumor exterior. nih.gov

Inhibition of these enzymes disrupts this pH regulation, leading to an increase in extracellular pH and a decrease in intracellular pH, which can inhibit tumor growth and metastasis. nih.gov Preclinical studies using fluorescein-derivatized sulfonamides have provided proof-of-concept that inhibiting CA IX leads to the acidification of the tumor cell's external environment. nih.gov While the primary known targets of Carbonic anhydrase/AChE-IN-1 are intracellular (hCA I and hCA II), their inhibition could also theoretically impact cellular pH homeostasis. However, its therapeutic potential in altering the tumor microenvironment would depend heavily on its ability to inhibit the key extracellular isoforms, CA IX and CA XII. Therefore, future research would first need to establish its inhibitory profile against these specific targets before proceeding to in vivo studies assessing its effect on tumor pH.

Research into Carbonic Anhydrase/AChE-IN-1's Utility in Inflammatory Conditions Models

Modulation of Inflammation Pathways in Preclinical Models

Dual inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) are being explored for their potential to modulate inflammatory pathways. nih.gov The rationale for this approach stems from the involvement of both enzymes in processes related to inflammation. nih.govd-nb.info

Carbonic anhydrase inhibitors have demonstrated anti-inflammatory effects in various preclinical models. nih.govnih.gov For instance, CA inhibitors have been shown to be effective in models of inflammatory pain. nih.govacs.orgunifi.it The mechanism is thought to involve the regulation of pH and ion balance, which can influence inflammatory responses. nih.gov Some studies suggest that CA inhibitors may exert their effects by modulating cytokine responses and macrophage activity. nih.govnih.gov Specifically, the inhibition of CA can lead to metabolic acidosis, which itself has immunomodulatory effects. nih.gov In a rat model of colitis, the expression and activity of CA IV were found to be increased, and a selective CA IV inhibitor was able to counteract visceral pain, suggesting a direct role for this isoform in inflammatory processes. nih.gov

On the other hand, acetylcholinesterase inhibitors are known to have anti-inflammatory properties, primarily through the cholinergic anti-inflammatory pathway. This pathway involves the vagus nerve and its ability to suppress the production of pro-inflammatory cytokines.

The dual inhibition of both CA and AChE could therefore offer a synergistic approach to managing inflammatory conditions. By targeting both pH regulation and the cholinergic anti-inflammatory pathway, these dual inhibitors may provide a more comprehensive modulation of inflammatory processes than single-target agents. nih.govd-nb.info Preclinical studies on dual CA/AChE inhibitors are ongoing to further elucidate their mechanisms of action and therapeutic potential in various inflammatory disease models.

Role in Oxidative Stress Mitigation in Experimental Systems

Dual carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitors are being investigated for their potential to mitigate oxidative stress, a key factor in many diseases. mdpi.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com

Carbonic anhydrases have been linked to cellular defense against oxidative stress. nih.gov Specifically, isoforms like CA III and CA VII are thought to play an antioxidant role. nih.gov Some studies suggest that under conditions of oxidative stress, the expression of certain CA isoforms may increase as a protective cellular response. nih.gov Conversely, inhibiting certain mitochondrial CA isoforms, such as CA VA, has been shown to reduce ROS production in experimental models of hyperglycemia-induced oxidative stress. e-century.us This suggests that the role of CAs in oxidative stress is complex and isoform-specific.

Acetylcholinesterase inhibitors have also been shown to possess antioxidant properties. This is partly attributed to their ability to reduce the activity of monoamine oxidase B (MAO-B), an enzyme that generates ROS during the metabolism of neurotransmitters. nih.gov By inhibiting AChE, these compounds can indirectly lead to a reduction in oxidative stress.

The combination of CA and AChE inhibition in a single molecule could therefore offer a multi-pronged approach to combating oxidative stress. By modulating both the direct antioxidant functions of certain CA isoforms and the indirect antioxidant effects of AChE inhibition, these dual inhibitors hold promise for therapeutic applications in diseases where oxidative stress is a major contributor to pathology. mdpi.comnih.gov Further research in experimental systems is needed to fully understand the synergistic potential of this dual-inhibition strategy in mitigating oxidative stress.

Research into Carbonic Anhydrase/AChE-IN-1's Application in Ocular Pressure Regulation Models (Glaucoma Models)

The application of dual carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibitors is a significant area of research in glaucoma models, primarily due to the established roles of both enzyme classes in regulating intraocular pressure (IOP). nih.govnih.gov Glaucoma is a leading cause of irreversible blindness characterized by the death of retinal ganglion cells, with elevated IOP being a major risk factor. arvojournals.org

Carbonic anhydrase inhibitors are a mainstay in glaucoma therapy. mdpi.comnih.gov They work by inhibiting CA isoforms in the ciliary body of the eye, which reduces the production of aqueous humor and consequently lowers IOP. nih.govnih.gov Both systemic and topical CAIs are used, with topical agents like dorzolamide (B1670892) and brinzolamide (B135381) being preferred due to fewer systemic side effects. nih.govtg.org.au Research has focused on developing novel CAIs with improved properties, such as dual-tail sulfonamides, which have shown potent and lasting IOP-lowering effects in animal models. consensus.app

Acetylcholinesterase inhibitors have also been investigated for their potential in glaucoma treatment. nih.gov Some AChE inhibitors, like echothiophate, have been used topically to lower IOP. nih.gov More recent research has shown that AChE inhibitors can also have neuroprotective effects on retinal ganglion cells and may improve ocular blood flow, offering a multi-faceted approach to glaucoma management. arvojournals.org

The development of dual CA/AChE inhibitors, such as Carbonic anhydrase/AChE-IN-1, represents a novel strategy to combine the IOP-lowering effects of CA inhibition with the potential neuroprotective and vascular benefits of AChE inhibition. medchemexpress.comresearchgate.net The rationale is that a single molecule targeting both enzymes could provide a more comprehensive treatment for glaucoma by addressing both the primary risk factor (IOP) and the underlying neurodegenerative processes. arvojournals.orgresearchgate.net Preclinical studies with such dual inhibitors are crucial to evaluate their efficacy and potential advantages over single-target therapies in glaucoma models. consensus.app

Investigation in Epilepsy Models and Related Neuromuscular Disorders

Dual inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) are being investigated for their potential therapeutic applications in epilepsy and related neuromuscular disorders. researchgate.netnih.gov

Carbonic anhydrase inhibitors have a long history of use as anticonvulsant agents. nih.govmdpi.comresearchgate.net Drugs like acetazolamide and topiramate, which inhibit various CA isoforms, are used in the treatment of certain types of epilepsy. nih.govmdpi.com The anticonvulsant effect is thought to be related to the inhibition of brain CAs (such as CA II, CA VII, and CA XIV), which leads to an increase in brain CO2 levels and a stabilization of neuronal membranes. nih.govmdpi.com Research has shown that the levels of certain CA isoforms are elevated in the epileptic brain, and that the absence of some isoforms can confer resistance to seizures in animal models. nih.gov

Acetylcholinesterase inhibitors are primarily known for their use in Alzheimer's disease, but they also have relevance in neuromuscular disorders like myasthenia gravis. nih.gov While their direct role in epilepsy is less established, the cholinergic system is known to influence neuronal excitability. Some studies have explored the effects of AChE inhibitors in epilepsy models, with varying results.

The development of dual CA/AChE inhibitors, such as Carbonic anhydrase/AChE-IN-1, offers a novel approach to treating epilepsy and potentially other neuromuscular disorders. medchemexpress.comresearchgate.net The idea is to combine the proven anticonvulsant effects of CA inhibition with a modulation of the cholinergic system. researchgate.netnih.gov This could potentially lead to a more effective control of seizures and might also address other neurological symptoms. Preclinical studies are essential to determine the efficacy and safety of these dual inhibitors in relevant animal models of epilepsy and to understand their precise mechanisms of action. tandfonline.com

Research into Metabolic Regulation Models (e.g., Obesity, Gluconeogenesis, Lipogenesis, Ureagenesis)

Dual inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) are being explored for their potential to influence metabolic regulation, including in models of obesity and related processes like gluconeogenesis, lipogenesis, and ureagenesis. nih.govresearchgate.netresearchgate.net

Carbonic anhydrases are involved in several key metabolic pathways. nih.govresearchgate.netmedchemexpress.comacs.org Certain CA isoforms play a role in biosynthetic reactions such as gluconeogenesis (the production of glucose), lipogenesis (the synthesis of fats), and ureagenesis (the formation of urea). nih.govresearchgate.netmedchemexpress.com Inhibition of these specific CA isoforms has been proposed as a therapeutic strategy for metabolic disorders. researchgate.net For instance, CA inhibitors have been investigated for their potential as anti-obesity agents. researchgate.netauctoresonline.org The mechanism is thought to involve the modulation of pH and bicarbonate availability, which are crucial for the activity of enzymes involved in these metabolic pathways.

While acetylcholinesterase is primarily associated with neurotransmission, there is growing evidence linking the cholinergic system to metabolic regulation. For example, the central cholinergic system is involved in the control of appetite and energy expenditure.

The development of dual CA/AChE inhibitors, including compounds like Carbonic anhydrase/AChE-IN-1, presents an interesting approach to simultaneously target both the direct metabolic roles of CAs and the central regulatory functions of the cholinergic system. medchemexpress.comresearchgate.net This dual-action mechanism could potentially offer a more comprehensive approach to managing metabolic disorders like obesity. Preclinical research in relevant animal models is necessary to validate this concept and to elucidate the specific effects of these dual inhibitors on metabolic parameters. nih.govresearchgate.net

Exploring Anti-infective Applications in Pathogen-Specific Enzyme Inhibition Models

Dual inhibitors of carbonic anhydrase (CA) and acetylcholinesterase (AChE) are being investigated for their potential as anti-infective agents, based on the essential roles of these enzymes in various pathogens. nih.govresearchgate.netnih.gov

Carbonic anhydrases are found in a wide range of pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.govresearchgate.netfrontiersin.org These enzymes are crucial for the survival and virulence of many pathogens, as they are involved in processes such as pH homeostasis, CO2/bicarbonate transport, and biosynthetic pathways. nih.govfrontiersin.org Inhibiting these pathogen-specific CAs can disrupt these essential functions, leading to a reduction in microbial growth and infectivity. nih.govfrontiersin.org This approach is being explored as a novel strategy to combat antibiotic resistance, as it targets a different mechanism of action than traditional antibiotics. nih.gov For example, CA inhibitors have shown efficacy against Helicobacter pylori and vancomycin-resistant enterococci in preclinical models. nih.govfrontiersin.org

While acetylcholinesterase is not a primary target in most anti-infective strategies, some studies have explored the potential of AChE inhibitors against certain parasites.

Future Research Directions and Unresolved Challenges in Dual Enzyme Inhibitor Development

Advancements in Isoform-Selective Targeting for CA and AChE for Enhanced Specificity

A significant hurdle in the development of dual CA/AChE inhibitors is achieving isoform selectivity. There are at least 15 known human CA isoforms and two cholinesterases (AChE and butyrylcholinesterase), each with distinct physiological roles. researchgate.netbohrium.com Non-selective inhibition can lead to off-target effects and reduced therapeutic efficacy.

Future research must prioritize the design of inhibitors that can selectively target specific CA and AChE isoforms implicated in disease pathogenesis. For instance, in Alzheimer's disease, targeting AChE and specific brain-expressed CA isoforms like CA II and CA VII is of particular interest. acs.org Recent studies have shown that it is possible to design isoform-selective inhibitors. For example, some sulfonamide derivatives have demonstrated selective inhibition of hCA I or hCA II. researchgate.net Similarly, certain tacrine-based derivatives have shown potent activation of specific CA isoforms while strongly inhibiting cholinesterases. acs.org The "tail approach," which involves modifying the chemical structure of an inhibitor to interact with specific residues within the enzyme's active site, has proven effective in designing isoform-selective CA inhibitors and could be further explored for dual inhibitors. bohrium.com

Integration of Multi-Targeting Strategies Beyond CA and AChE

The complexity of many diseases necessitates a multi-pronged therapeutic approach. Integrating additional targets beyond CA and AChE into a single molecule could offer synergistic benefits and address multiple pathological pathways simultaneously. Promising additional targets include:

Transient Receptor Potential Vanilloid 1 (TRPV1): This ion channel is a key mediator of pain and inflammation. frontiersin.org Its activation can have pro- or anti-cancer effects depending on the cell type. frontiersin.org Dual-targeting compounds that modulate both CA and TRPV1 could be beneficial in treating conditions with both inflammatory and neurological components. nih.gov Some compounds have already been shown to inhibit both TRPV1 and T-type calcium channels, highlighting the potential for multi-target interactions. nih.gov

Carbon Monoxide-Releasing Molecules (CO-RMs): Carbon monoxide, at low concentrations, exhibits anti-inflammatory properties. researchgate.net Hybrid molecules that combine a CA inhibitor with a CO-RM have shown promise in preclinical models of rheumatoid arthritis, demonstrating both anti-inflammatory and pain-relieving effects. researchgate.net

Telomerase: This enzyme is crucial for cancer cell immortality. science.gov Inhibiting telomerase is a key strategy in cancer therapy. science.gov Developing multi-target inhibitors that also target telomerase could provide a novel approach to cancer treatment.

The design of these multi-target ligands is challenging, as it requires balancing the chemical properties needed for binding to each distinct target. mdpi.com

Development of Advanced Computational Models for Rational Dual Inhibitor Design

Computational methods are indispensable tools in the rational design of dual inhibitors. mdpi.comnih.gov Techniques like pharmacophore modeling, molecular docking, and virtual screening can significantly accelerate the discovery of novel and potent compounds. mdpi.comnih.gov

Future advancements in this area should focus on:

Creating more accurate and predictive models: This includes developing 3D-pharmacophore models that can effectively distinguish between the binding sites of different enzyme isoforms. nih.gov

Integrating multiple computational approaches: Combining methods like pharmacophore-based screening with molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) filtering can improve the success rate of identifying promising candidates. nih.gov

Utilizing machine learning and artificial intelligence: These technologies can help in predicting the substrate specificity of transporters and guide the rational design of molecules with improved bioavailability. mdpi.com

These advanced computational tools will be crucial for navigating the complexities of multi-target drug design and for identifying compounds with the desired inhibitory profiles. acs.org

Exploration of Novel Chemical Spaces for Potent and Selective Carbonic Anhydrase/AChE-IN-1 Analogues

The discovery of novel chemical scaffolds is essential for developing the next generation of dual CA/AChE inhibitors. Current research has explored various chemical classes, including sulfonamides, coumarins, and pyrazole (B372694) derivatives. researchgate.netnih.govacs.org

Future efforts should focus on:

Molecular hybridization: This approach combines two or more pharmacophores into a single molecule to create a hybrid compound with dual activity. acs.org Examples include linking a CA inhibitor to a cholinesterase inhibitor via a suitable linker. nih.gov

Exploring natural products: Natural products represent a rich source of chemical diversity and have yielded promising inhibitor scaffolds. acs.org

"Click chemistry": This efficient and versatile synthetic approach can be used to link different bioactive scaffolds, facilitating the creation of novel hybrid molecules. acs.org

The exploration of diverse chemical spaces will be key to identifying potent, selective, and drug-like dual inhibitors.

Challenges in Translating Preclinical Research Findings to Broader Biological and Pathophysiological Contexts

A significant challenge in drug development is the translation of promising preclinical findings into clinically effective therapies. mdpi.comnih.govashpublications.org This "translational gap" is influenced by several factors, including:

Limitations of preclinical models: In vitro assays and animal models may not fully recapitulate the complexity of human diseases. ashpublications.orgiss.it For instance, the artificial environment of in vitro studies can lead to misleading results. ashpublications.org

Bioavailability and drug delivery: Ensuring that a drug reaches its target in sufficient concentrations is a major hurdle. mdpi.com Efflux transporters in the gut and at the blood-brain barrier can limit the bioavailability of small molecules. mdpi.com

Predicting clinical efficacy: The therapeutic effectiveness observed in preclinical studies does not always translate to humans. ashpublications.org

To bridge this gap, future research should focus on:

Developing more physiologically relevant preclinical models: This includes the use of primary human cells and more sophisticated animal models that better mimic human disease. ashpublications.org

Improving drug delivery strategies: Approaches like prodrug design and the development of dual inhibitors that also target efflux transporters can enhance bioavailability. mdpi.com

Early integration of clinical considerations: A more integrated approach that involves collaboration between basic researchers and clinicians is needed to facilitate the translation of research findings into clinical applications. iss.it

Overcoming these challenges will be critical for the successful development of dual CA/AChE inhibitors and other multi-target therapies.

Q & A

Q. What structural features of carbonic anhydrase (CA) make it a viable target for AChE-IN-1 inhibition?

CA's catalytic site contains a zinc ion coordinated by three histidine residues and a hydroxide ion, which facilitates CO₂ hydration. AChE-IN-1 likely targets this site due to its sulfonamide or carboxylate groups, which displace the zinc-bound hydroxide. Methodologically, X-ray crystallography (e.g., resolving CA-AChE-IN-1 co-crystals) and mutagenesis studies (e.g., His64 substitutions) are critical for validating binding modes .

Q. How do researchers standardize assays for measuring CA inhibition by AChE-IN-1?

The para-nitrophenyl acetate (p-NPA) hydrolysis assay is commonly used. Key steps include:

- Kinetic monitoring : Spectrophotometric measurement of p-NPA cleavage at 348 nm.

- Control conditions : pH 7.5 buffer, 25°C, and ionic strength optimization to mimic physiological conditions.

- Data normalization : IC₅₀ values are calculated relative to control reactions without inhibitor .

Q. What experimental approaches confirm the dual inhibition of CA and acetylcholinesterase (AChE) by AChE-IN-1?

- Enzyme-specific assays : Parallel testing using Ellman’s method (AChE activity) and CO₂ hydration stopped-flow assays (CA activity).

- Cross-inhibition controls : Verify selectivity by testing AChE-IN-1 against non-target enzymes (e.g., trypsin).

- Structural modeling : Molecular docking to identify overlapping pharmacophores for CA and AChE binding .

Q. How is the catalytic efficiency (kcat/KM) of CA quantified in the presence of AChE-IN-1?